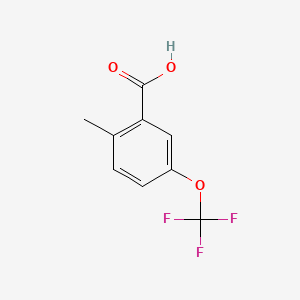

2-Methyl-5-(trifluoromethoxy)benzoic acid

Description

BenchChem offers high-quality 2-Methyl-5-(trifluoromethoxy)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methyl-5-(trifluoromethoxy)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-methyl-5-(trifluoromethoxy)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7F3O3/c1-5-2-3-6(15-9(10,11)12)4-7(5)8(13)14/h2-4H,1H3,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBHIJPBIQCIAES-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)OC(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7F3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801269190 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

220.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195622-41-4 | |

| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=195622-41-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methyl-5-(trifluoromethoxy)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801269190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Strategic Incorporation of the Trifluoromethoxy Group into Aromatic Scaffolds: A Technical Guide to Synthetic Routes

For Researchers, Scientists, and Drug Development Professionals

Abstract

The trifluoromethoxy (-OCF₃) group has emerged as a uniquely valuable substituent in the design of pharmaceuticals, agrochemicals, and advanced materials.[1][2] Its distinct electronic properties, metabolic stability, and lipophilicity allow for the fine-tuning of a molecule's biological activity and bioavailability.[1][2] However, the facile and selective introduction of this moiety onto aromatic rings has long been a formidable challenge in synthetic organic chemistry.[3][4][5] Traditional methods often necessitate harsh reaction conditions, employ toxic reagents, or suffer from limited substrate scope.[1][4] This technical guide provides a comprehensive overview of modern synthetic strategies for the preparation of trifluoromethoxylated aromatic compounds, with a focus on the underlying mechanistic principles and practical applications that are crucial for researchers in the field. We will delve into the core strategies of radical, nucleophilic, and electrophilic trifluoromethoxylation, as well as innovative rearrangement methodologies, offering field-proven insights to navigate the complexities of their application.

The Physicochemical Impact of the Trifluoromethoxy Group

The trifluoromethoxy group is more than just a fluorinated analog of the methoxy group. The strong electron-withdrawing nature of the three fluorine atoms significantly alters the electronic properties of the oxygen atom, reducing its ability to donate electron density to the aromatic ring.[5] This results in a unique electronic profile that can profoundly influence molecular interactions. Furthermore, the OCF₃ group is metabolically robust and can enhance the lipophilicity of a parent compound, properties that are highly desirable in drug discovery to improve pharmacokinetic profiles.[1]

Radical C-H Trifluoromethoxylation: A Direct Approach

Direct C-H functionalization is an atom-economical and elegant strategy for forging new bonds. In the context of trifluoromethoxylation, radical approaches have gained significant traction for their ability to directly install the -OCF₃ group onto unactivated aromatic C-H bonds.

Mechanism and Rationale

The general mechanism for radical C-H trifluoromethoxylation involves the generation of the trifluoromethoxy radical (•OCF₃), which then adds to the aromatic ring to form a cyclohexadienyl radical intermediate. Subsequent oxidation and deprotonation regenerate the aromatic system, now bearing the coveted -OCF₃ substituent. The choice of radical initiator and oxidant is critical to the success of these reactions, influencing both efficiency and regioselectivity.

Key Reagents and Methodologies

A significant breakthrough in this area has been the development of practical and efficient sources of the •OCF₃ radical.

Bis(trifluoromethyl)peroxide (BTMP, CF₃OOCF₃): BTMP has emerged as a highly practical and efficient reagent for radical trifluoromethoxylation.[2][6][7] It is readily accessible from inexpensive bulk chemicals and can be activated under mild conditions.[2][6][7]

-

Photoredox Catalysis: Visible-light photoredox catalysis provides a mild and efficient method for generating the •OCF₃ radical from BTMP.[2][7] An excited photocatalyst can induce the homolytic cleavage of the O-O bond in BTMP.

-

TEMPO Catalysis: (2,2,6,6-Tetrachloro-1-piperidinyloxy) (TEMPO) can also catalyze the decomposition of BTMP to generate the •OCF₃ radical under mild conditions.[2][7] This method has proven particularly useful for the trifluoromethoxylation of heteroaromatics, such as pyridine derivatives.[7]

Experimental Protocol: Photocatalytic C-H Trifluoromethoxylation of Arenes using BTMP [7]

-

Reaction Setup: In a nitrogen-filled glovebox, a 4 mL vial is charged with the arene (0.2 mmol, 1.0 equiv), the photocatalyst (e.g., [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆, 0.004 mmol, 2 mol%), and a suitable solvent (e.g., acetonitrile, 1.0 mL).

-

Reagent Addition: Bis(trifluoromethyl)peroxide (BTMP) (0.4 mmol, 2.0 equiv, as a 2 M solution in a suitable solvent) is added to the vial.

-

Irradiation: The vial is sealed, removed from the glovebox, and placed in a cooling block in front of a blue LED lamp. The reaction mixture is stirred and irradiated at room temperature for the specified time (e.g., 16 hours).

-

Work-up and Purification: Upon completion, the reaction mixture is concentrated, and the residue is purified by column chromatography on silica gel to afford the trifluoromethoxylated aromatic product.

Rationale for Experimental Choices:

-

Inert Atmosphere: The use of a nitrogen-filled glovebox is crucial to prevent quenching of the excited photocatalyst by oxygen and to avoid side reactions.

-

Photocatalyst: The choice of photocatalyst is determined by its redox potential and absorption spectrum, which should match the emission spectrum of the light source.

-

Solvent: The solvent must be able to dissolve the reactants and be stable under the reaction conditions. Acetonitrile is a common choice due to its polarity and relatively high oxidation potential.

-

Stoichiometry: An excess of the trifluoromethoxylating agent is often used to ensure complete conversion of the starting material.

Table 1: Comparison of Radical C-H Trifluoromethoxylation Methods

| Method | Reagent | Catalyst/Initiator | Advantages | Limitations |

| Photoredox Catalysis | BTMP | Visible light photocatalyst (e.g., Ir or Ru complexes) | Mild reaction conditions, good functional group tolerance.[2][7] | Catalyst cost, potential for side reactions with sensitive substrates. |

| TEMPO Catalysis | BTMP | TEMPO | Metal-free, effective for some heterocycles.[2][7] | Substrate scope may be more limited than photocatalysis. |

| Novel Reagents | Togni and Tang Reagents | Photochemical activation | Bench-stable reagents.[2] | Higher cost and lower atom economy compared to BTMP.[2][6] |

Diagram 1: General Mechanism of Photocatalytic C-H Trifluoromethoxylation

Caption: Photocatalytic cycle for C-H trifluoromethoxylation.

Nucleophilic Trifluoromethoxylation: Targeting Pre-functionalized Aromatics

Nucleophilic trifluoromethoxylation provides a complementary approach to radical methods, typically involving the reaction of an aryl electrophile (e.g., an aryl halide or sulfonate) with a source of the trifluoromethoxide anion (⁻OCF₃).

Challenges and Solutions

A major hurdle in nucleophilic trifluoromethoxylation is the inherent instability of the ⁻OCF₃ anion, which can readily decompose. Consequently, the development of stable and effective trifluoromethoxide sources has been a key area of research.

Reagents and Protocols

-

(E)-O-trifluoromethyl-benzaldoximes (TFBO): This class of reagents can release the CF₃O⁻ species in the presence of a base, enabling the nucleophilic trifluoromethoxylation of alkyl halides under mild, silver-free conditions.[8] While primarily demonstrated for alkyl halides, the underlying principle holds promise for adaptation to aromatic systems.

-

Silver-Mediated Reactions: Silver salts have been employed to mediate the C-H trifluoromethoxylation of arenes and heteroarenes with a trifluoromethoxide anion source.[9] This method demonstrates broad substrate scope and functional group tolerance, including the late-stage functionalization of complex molecules.[9]

Electrophilic and Electrophile-Mediated Trifluoromethoxylation

While a true "OCF₃⁺" electrophile remains elusive, several methods have been developed that proceed through an electrophilic-like pathway, often involving the trifluoromethylation of a hydroxyl group.

From Phenols to Aryl Trifluoromethyl Ethers

The direct O-trifluoromethylation of phenols represents a logical and attractive route to trifluoromethoxylated arenes.

-

Hypervalent Iodine Reagents: Togni reagents, such as 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one, are effective for the trifluoromethylation of various nucleophiles, including phenols.[5] However, direct trifluoromethylation of phenols with these reagents can sometimes lead to competing C-trifluoromethylation at the aromatic ring.[5]

-

Silver-Mediated Oxidative Trifluoromethylation: A powerful strategy involves the silver-mediated reaction of phenols with a nucleophilic CF₃ source, such as TMSCF₃ (trimethyl(trifluoromethyl)silane), in the presence of an oxidant.[5][10] This approach offers a straightforward synthesis of aryl trifluoromethyl ethers under mild conditions.[10]

Experimental Protocol: Silver-Mediated O-Trifluoromethylation of Phenols [10]

-

Reaction Setup: To a solution of the phenol (1.0 equiv) in a suitable solvent (e.g., CH₂Cl₂), add CsF (2.0 equiv), AgOTf (1.5 equiv), and a ligand (e.g., 2-fluoropyridine, 1.5 equiv).

-

Reagent Addition: Add TMSCF₃ (2.0 equiv) followed by an oxidant mixture (e.g., Selectfluor and N-fluorobenzenesulfonimide (NFSI)).

-

Reaction Conditions: Stir the reaction mixture at room temperature for the specified time.

-

Work-up and Purification: Quench the reaction, extract the product, and purify by column chromatography.

Rationale for Experimental Choices:

-

Silver Salt: AgOTf acts as a mediator in the oxidative trifluoromethylation process.

-

Fluoride Source: CsF facilitates the formation of the active trifluoromethylating species from TMSCF₃.

-

Oxidant: A combination of oxidants is often crucial for the success of the reaction.[10]

-

Ligand: The ligand can modulate the reactivity of the silver species.

Rearrangement Strategies: The OCF₃ Migration

An innovative and increasingly important approach to synthesizing trifluoromethoxylated arenes involves an intramolecular rearrangement of an OCF₃ group. This strategy often provides access to specific isomers that are difficult to obtain through other methods.

The Power of Intramolecular Migration

This two-step sequence typically involves the O-trifluoromethylation of an N-aryl-N-hydroxylamine derivative, followed by an intramolecular migration of the OCF₃ group to the aromatic ring.[5][11] This protocol is particularly effective for the synthesis of ortho-trifluoromethoxylated aniline derivatives.[5][11]

Diagram 2: Workflow for Trifluoromethoxylation via OCF₃ Migration

Caption: Synthetic workflow involving OCF₃ migration.

Mechanism of Migration

Mechanistic studies suggest that the rearrangement proceeds through a thermally induced heterolytic cleavage of the N-O bond, generating a nitrenium ion and a trifluoromethoxide anion.[5][10] Subsequent recombination at the ortho position of the aromatic ring leads to the final product.[5] This method is characterized by its operational simplicity, use of bench-stable reagents, and high functional-group tolerance.[5][11]

Conclusion and Future Outlook

The synthesis of trifluoromethoxylated aromatic compounds has witnessed remarkable progress in recent years. The development of novel reagents and methodologies, particularly in the realm of radical C-H functionalization and rearrangement strategies, has provided chemists with powerful tools to access these valuable molecules. While challenges such as regioselectivity and the use of expensive reagents remain in some cases, the ongoing research in this field promises even more efficient, selective, and sustainable synthetic routes in the future. The continued exploration of photoredox catalysis, the design of new trifluoromethoxylating agents, and a deeper mechanistic understanding will undoubtedly accelerate the application of trifluoromethoxylated compounds in drug discovery and materials science.

References

- Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed. (2021). PubMed.

- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide. (2021).

- Synthesis of Trifluoromethoxylated (Hetero)

- Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives | Request PDF. (2025).

- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration | Request PDF. (2025).

- New synthetic approaches toward OCF3-containing compounds. (n.d.).

- Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC. (2021).

- (PDF) Nucleophilic trifluoromethoxylation of alkyl halides without silver. (n.d.).

- Catalytic C-H Trifluoromethoxylation of Arenes and Heteroarenes - PubMed. (2018). PubMed.

- Radical trifluoromethoxylation of fluorinated alkenes for accessing difluoro(trifluoromethoxy)methyl groups. (2025). Chemical Science.

- Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC. (2015).

- Advances in the Development of Trifluoromethoxylation Reagents. (n.d.).

- (PDF) Selective C-H trifluoromethoxylation of (hetero)arenes as limiting reagent. (2020).

- Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration | Request PDF. (2025).

- Advances in the Development of Trifluoromethoxyl

Sources

- 1. researchgate.net [researchgate.net]

- 2. Radical C−H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical C-H Trifluoromethoxylation of (Hetero)arenes with Bis(trifluoromethyl)peroxide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

The Trifluoromethoxy Group in Benzoic Acid Scaffolds: A Technical Guide to Properties and Reactivity for Advanced Drug Discovery

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, enabling the fine-tuning of molecular properties to enhance therapeutic efficacy. Among these, the trifluoromethoxy (OCF₃) group has emerged as a particularly valuable substituent for aromatic systems. This technical guide provides an in-depth exploration of the key physicochemical properties and reactivity of trifluoromethoxybenzoic acids, offering a critical resource for researchers, scientists, and drug development professionals. We will delve into the electronic and steric effects of the OCF₃ group, its influence on acidity and lipophilicity, and its characteristic reactivity in key synthetic transformations. This guide will further provide detailed experimental protocols and highlight the role of these building blocks in the design of next-generation therapeutics.

Introduction: The Rise of the Trifluoromethoxy Group in Drug Design

The trifluoromethoxy (OCF₃) group is often considered a "super-methoxy" group, sharing some steric resemblance to the methoxy (OCH₃) group but possessing vastly different electronic properties. Its strong electron-withdrawing nature, high lipophilicity, and exceptional metabolic stability make it a highly attractive substituent in the design of novel drug candidates.[1][2] Unlike the electron-donating methoxy group, the trifluoromethoxy group is a potent electron-withdrawing group due to the high electronegativity of the fluorine atoms.[2] This profoundly influences the reactivity of the aromatic ring and the properties of adjacent functional groups.

This guide will focus on trifluoromethoxybenzoic acids, a class of compounds that serve as versatile building blocks in organic synthesis and drug discovery. Understanding their fundamental properties and reactivity is paramount for their effective utilization in the development of new chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

Physicochemical Properties: A Comparative Analysis

The position of the trifluoromethoxy group on the benzoic acid ring significantly impacts its physicochemical properties. A comparative analysis of the ortho-, meta-, and para-isomers reveals key trends in acidity (pKa) and lipophilicity (logP), which are critical parameters in drug design.

Acidity (pKa)

The strong electron-withdrawing nature of the trifluoromethoxy group increases the acidity of the carboxylic acid functionality compared to benzoic acid itself. This effect is most pronounced when the OCF₃ group is in the meta and para positions, where its inductive and resonance effects can effectively stabilize the carboxylate anion.

| Compound | CAS Number | Predicted pKa |

| 2-(Trifluoromethoxy)benzoic acid | 433-97-6 | ~3.0 |

| 3-(Trifluoromethoxy)benzoic acid | 1014-81-9 | 3.82 ± 0.10 |

| 4-(Trifluoromethoxy)benzoic acid | 330-12-1 | ~3.5 |

| Benzoic Acid (for comparison) | 65-85-0 | 4.20 |

Note: Experimental pKa values can vary depending on the solvent and method of measurement. The predicted values provide a useful trend for comparison.

Lipophilicity (logP)

The trifluoromethoxy group is highly lipophilic, and its incorporation into a molecule generally increases its logP value. This property is crucial for modulating a drug's ability to cross cell membranes and can influence its absorption, distribution, metabolism, and excretion (ADME) profile.[2]

| Compound | CAS Number | Predicted XLogP3 |

| 2-(Trifluoromethyl)benzoic acid | 433-97-6 | 1.3 |

| 3-(Trifluoromethyl)benzoic acid | 454-92-2 | 3.0 |

| 4-(Trifluoromethyl)benzoic acid | 455-24-3 | 3.1 |

| Benzoic Acid (for comparison) | 65-85-0 | 1.87 |

Note: XLogP3 is a computationally predicted value.[3][4][5]

Spectroscopic Properties

The characterization of trifluoromethoxybenzoic acids relies on a combination of spectroscopic techniques.

-

¹⁹F NMR Spectroscopy: This is a particularly powerful tool for confirming the presence and purity of the trifluoromethoxy group. The ¹⁹F chemical shift is sensitive to the electronic environment of the OCF₃ group and its position on the aromatic ring. The trifluoromethoxy group typically exhibits a sharp singlet in the proton-decoupled ¹⁹F NMR spectrum, with a chemical shift (relative to CFCl₃) that can vary depending on the isomer. For example, the ¹⁹F NMR chemical shift for methyl 2-(trifluoromethyl)benzoate is reported to be -59.79 ppm.[6]

-

Infrared (IR) Spectroscopy: The IR spectra of trifluoromethoxybenzoic acids show characteristic absorptions for the carboxylic acid group (a broad O-H stretch from ~3300 to 2500 cm⁻¹, and a strong C=O stretch around 1700 cm⁻¹). The C-F stretching vibrations of the OCF₃ group typically appear in the region of 1250-1050 cm⁻¹.

-

Mass Spectrometry (MS): Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compounds. The molecular ion peak is readily observed, and fragmentation often involves the loss of the carboxylic acid group.

Reactivity and Synthetic Applications

The trifluoromethoxy group significantly influences the reactivity of both the aromatic ring and the carboxylic acid functionality.

Reactivity of the Aromatic Ring

The OCF₃ group is a deactivating, meta-directing substituent for electrophilic aromatic substitution reactions. This is due to its strong electron-withdrawing inductive effect (-I) which outweighs its weak electron-donating resonance effect (+R).

Caption: Electrophilic substitution on trifluoromethoxybenzoic acid.

Reactivity of the Carboxylic Acid Group

The carboxylic acid group of trifluoromethoxybenzoic acids undergoes typical reactions such as esterification, amidation, and conversion to the corresponding acyl chloride. These reactions are fundamental to the use of these compounds as building blocks in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[7]

Caption: Key reactions of the carboxylic acid group.

Synthesis of Trifluoromethoxybenzoic Acids: A Representative Protocol

The synthesis of trifluoromethoxybenzoic acids can be achieved through various routes. A common approach involves the trifluoromethylation of a corresponding hydroxybenzoic acid derivative, followed by oxidation or hydrolysis. Below is a representative, multi-step synthesis for 3-(trifluoromethoxy)benzoic acid, designed to be a self-validating system with clear checkpoints.

Step 1: Esterification of 3-Hydroxybenzoic Acid

Rationale: Protection of the carboxylic acid group as an ester is necessary to prevent side reactions during the subsequent trifluoromethylation step.

-

To a solution of 3-hydroxybenzoic acid (1.0 eq) in methanol (5 mL/g), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.

-

Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the mixture to room temperature and remove the methanol under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to afford methyl 3-hydroxybenzoate, which can be used in the next step without further purification.

Step 2: Trifluoromethylation of Methyl 3-Hydroxybenzoate

Rationale: The trifluoromethylation of the phenol is a key step. Various reagents can be used, with Ruppert's reagent (TMSCF₃) being a common choice.

-

Dissolve methyl 3-hydroxybenzoate (1.0 eq) in a suitable solvent such as THF or DMF.

-

Add a fluoride source, such as tetrabutylammonium fluoride (TBAF) (1.1 eq), to the solution.

-

Cool the mixture to 0 °C and add trifluoromethyltrimethylsilane (TMSCF₃) (1.2 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction by ¹⁹F NMR spectroscopy for the appearance of the trifluoromethoxy signal.

-

Quench the reaction with water and extract the product with ethyl acetate.

-

Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain methyl 3-(trifluoromethoxy)benzoate.

Step 3: Hydrolysis of Methyl 3-(Trifluoromethoxy)benzoate

Rationale: The final step is the deprotection of the ester to yield the desired carboxylic acid.

-

Dissolve methyl 3-(trifluoromethoxy)benzoate (1.0 eq) in a mixture of THF and water.

-

Add lithium hydroxide (or sodium hydroxide) (1.5-2.0 eq) and stir the mixture at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Acidify the reaction mixture with 1N HCl to a pH of ~2.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-(trifluoromethoxy)benzoic acid as a solid.

-

The product can be further purified by recrystallization if necessary.

Applications in Drug Discovery and Materials Science

The unique properties of the trifluoromethoxy group have led to its incorporation into a wide range of bioactive molecules and advanced materials.

Medicinal Chemistry

-

Metabolic Stability: The C-F bonds in the OCF₃ group are exceptionally strong, making them resistant to metabolic cleavage by cytochrome P450 enzymes. This can significantly increase the in vivo half-life of a drug.[8]

-

Lipophilicity and Permeability: The high lipophilicity of the OCF₃ group can enhance a drug's ability to cross biological membranes, including the blood-brain barrier.[2]

-

Target Binding: The electronic and steric properties of the OCF₃ group can lead to improved binding affinity and selectivity for a biological target.

A notable example is the use of trifluoromethylphenyl groups in several FDA-approved drugs. For instance, the trifluoromethyl group is a key component in drugs for treating various diseases, highlighting the importance of this moiety in medicinal chemistry.[9][10] While specific examples of trifluoromethoxybenzoic acid derivatives as final drug products are less common, they are crucial intermediates in the synthesis of more complex APIs.

Materials Science

Trifluoromethoxy-substituted aromatic compounds are also utilized in the development of advanced materials such as liquid crystals and polymers, where their unique electronic and steric properties can influence the material's physical and optical characteristics.

Conclusion

Trifluoromethoxybenzoic acids are a class of compounds with a unique and highly valuable set of physicochemical properties. Their strong electron-withdrawing nature, high lipophilicity, and metabolic stability make them indispensable building blocks in modern drug discovery and materials science. A thorough understanding of their synthesis, reactivity, and the influence of isomeric positioning is crucial for harnessing their full potential in the design of novel molecules with tailored properties. This guide provides a foundational understanding for researchers and scientists working at the forefront of chemical innovation.

References

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Molecules, 27(19), 6581. [Link]

- CN107417518A - A kind of neighbor, between -trifluoromethylbenzoic acid synthetic method. (2017).

- Supporting Information for Nickel-Catalyzed Carboxylation of Aryl and Vinyl Chlorides with CO2. (n.d.).

-

3-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]

- Supporting Information for Copper-Catalyzed Trifluoromethylation of Arylboronic Acids with a Ylide-Based Reagent. (n.d.). Organic Letters.

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). Processes, 10(10), 2083. [Link]

-

4-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]

-

2-(Trifluoromethyl)benzoic acid. PubChem. (n.d.). [Link]

- CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid. (2014).

-

4-(Trifluoromethyl)-benzoic-acid, methylester - Optional[19F NMR]. SpectraBase. (n.d.). [Link]

- CN101066917A - Process of preparing 3-trifluoromethyl benzoic acid. (2007).

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). Molecules, 30(14), 3009. [Link]

-

3.3 - Supertesting set 19F NMR. Imperial College London. (2021). [Link]

- CN108191667B - Preparation method of 2-nitro-4-trifluoromethyl methyl benzo

-

FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. (2022). ResearchGate. [Link]

-

The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). ResearchGate. [Link]

-

(Trifluoromethoxy)Phenylboronic Acids: Structures, Properties, and Antibacterial Activity. (2021). Molecules, 26(7), 2025. [Link]

-

FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022. (2023). Pharmaceuticals, 16(2), 253. [Link]

-

Supporting Information for Design, Synthesis and Crystal structure of a multiple Donor-Acceptor Halogen Bonded Stilbazole: Assembly of Unimolecular Interconnected Helices. (2007). CrystEngComm, 9(9), 752-755. [Link]

-

Internal Standard Reference Data for qNMR: 3,5-Bis(trifluoromethyl)benzoic Acid [ISRD-05]. (2019). Bureau International des Poids et Mesures. [Link]

-

The Versatility of 3-Trifluoromethylbenzoic Acid in Chemical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. (2026). [Link]

-

Understanding the Trifluoromethoxy Group: Properties and Applications in Chemical Research. NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. par.nsf.gov [par.nsf.gov]

- 3. 3-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9963 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 4-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9966 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2-(Trifluoromethyl)benzoic acid | C8H5F3O2 | CID 9899 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. rsc.org [rsc.org]

- 7. ossila.com [ossila.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years – ScienceOpen [scienceopen.com]

An In-Depth Technical Guide to the Structural Analogs of 2-Methyl-5-(trifluoromethoxy)benzoic Acid: Synthesis, Biological Activity, and Structure-Activity Relationships

For Researchers, Scientists, and Drug Development Professionals

Abstract

The strategic incorporation of fluorine-containing functional groups has become a cornerstone of modern medicinal chemistry, offering a powerful tool to modulate the physicochemical and pharmacological properties of bioactive molecules. Among these, the trifluoromethoxy (-OCF₃) group has garnered significant interest due to its unique electronic and lipophilic characteristics. This technical guide provides a comprehensive exploration of the structural analogs of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a scaffold with latent potential in drug discovery. We delve into the synthetic pathways for the core molecule and its derivatives, analyze the impact of structural modifications on biological activity, and elucidate key structure-activity relationships (SAR). This document is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.

Introduction: The Significance of the Trifluoromethoxy Moiety in Drug Design

The trifluoromethoxy group is often considered a "lipophilic electron-withdrawing group," a characterization that underpins its utility in drug design.[1] Unlike the more common trifluoromethyl (-CF₃) group, the oxygen atom in the -OCF₃ moiety introduces a subtle yet significant alteration in electronic properties and spatial arrangement. The high electronegativity of the fluorine atoms inductively withdraws electron density, while the oxygen atom can participate in hydrogen bonding and alter the conformation of the molecule.[2]

The introduction of a trifluoromethoxy group can profoundly influence a molecule's:

-

Lipophilicity: The -OCF₃ group is significantly more lipophilic than a methoxy group and even more so than a trifluoromethyl group, which can enhance membrane permeability and oral bioavailability.[1][3]

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, rendering the trifluoromethoxy group highly resistant to metabolic degradation, thereby increasing the half-life of a drug.[3][4]

-

Binding Affinity: The unique electronic and steric properties of the -OCF₃ group can lead to enhanced binding interactions with biological targets.

-

Acidity of Proximal Groups: The electron-withdrawing nature of the trifluoromethoxy group can increase the acidity of nearby functional groups, such as the carboxylic acid in our core molecule.[5]

This guide focuses on the structural landscape around 2-Methyl-5-(trifluoromethoxy)benzoic acid, a molecule that combines the features of a substituted benzoic acid, a common pharmacophore, with the advantageous properties of the trifluoromethoxy group.

Synthesis of the Core Scaffold and Key Analogs

A robust and versatile synthetic strategy is paramount for exploring the chemical space around a lead compound. The synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid and its analogs can be approached through several routes, with the most common strategy involving the construction of a substituted aniline precursor followed by conversion to the corresponding benzoic acid.

Synthesis of the Core Molecule: 2-Methyl-5-(trifluoromethoxy)benzoic acid

A plausible and efficient synthesis commences with a commercially available starting material and proceeds through the key intermediate, 2-Methyl-5-(trifluoromethoxy)aniline.

Sources

- 1. websites.nku.edu [websites.nku.edu]

- 2. researchgate.net [researchgate.net]

- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 4. nbinno.com [nbinno.com]

- 5. CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents [patents.google.com]

Methodological & Application

Application Note & Synthesis Protocol: A Reliable Method for the Gram-Scale Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid

Abstract

This application note provides a comprehensive and detailed protocol for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid, a key building block in the development of novel pharmaceuticals and agrochemicals. The described method utilizes a Grignard reaction starting from the commercially available precursor, 2-Bromo-5-(trifluoromethoxy)toluene. This protocol is designed for researchers in organic synthesis and drug development, offering a robust and scalable procedure with a focus on practical execution, safety, and high-purity yield.

Introduction and Scientific Context

Substituted benzoic acids are privileged scaffolds in medicinal chemistry, appearing in a vast array of therapeutic agents. The introduction of fluorine-containing moieties, such as the trifluoromethoxy group (-OCF₃), can significantly enhance a molecule's metabolic stability, lipophilicity, and binding affinity. 2-Methyl-5-(trifluoromethoxy)benzoic acid is therefore a compound of high interest for the synthesis of new chemical entities with potentially improved pharmacological profiles.

The synthetic strategy outlined herein was developed to provide a straightforward and reliable pathway to this valuable intermediate. The chosen method is the carboxylation of a Grignard reagent, a classic and highly effective transformation for creating carbon-carbon bonds.[1] This approach is favored for its high functional group tolerance (under anhydrous conditions) and the ready availability of the aryl bromide starting material.

Synthetic Strategy and Mechanistic Rationale

The synthesis proceeds in two primary stages, starting from 2-Bromo-5-(trifluoromethoxy)toluene:

-

Formation of the Grignard Reagent: The aryl bromide is reacted with magnesium metal in an anhydrous ether solvent. This reaction involves an oxidative insertion of magnesium into the carbon-bromine bond, which inverts the polarity of the carbon atom from electrophilic to strongly nucleophilic.[1] The use of anhydrous diethyl ether is critical, as Grignard reagents are highly basic and will be quenched by protic solvents like water.[2]

-

Carboxylation and Acidification: The newly formed Grignard reagent, phenylmagnesium bromide, is then exposed to a source of carbon dioxide, typically solid CO₂ (dry ice). The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbon of CO₂, forming a magnesium carboxylate salt.[3] A subsequent acidic workup protonates this salt to yield the final carboxylic acid product.

This two-step, one-pot procedure is an efficient method for the synthesis of aromatic carboxylic acids.[1]

Caption: Overall reaction scheme for the synthesis.

Materials and Equipment

Reagents and Chemicals

| Reagent | Grade | Supplier | CAS Number |

| 2-Bromo-5-(trifluoromethoxy)toluene | ≥97% | Sigma-Aldrich | 261951-96-6 |

| Magnesium turnings | ≥99.5% | Sigma-Aldrich | 7439-95-4 |

| Iodine | ACS Reagent, ≥99.8% | Sigma-Aldrich | 7553-56-2 |

| Anhydrous Diethyl Ether (Et₂O) | ≥99.7%, inhibitor-free | Sigma-Aldrich | 60-29-7 |

| Carbon Dioxide, solid (Dry Ice) | - | Local Supplier | 124-38-9 |

| Hydrochloric Acid (HCl) | 6 M (aq) | Fisher Scientific | 7647-01-0 |

| Diethyl Ether (for extraction) | ACS Grade | Fisher Scientific | 60-29-7 |

| Saturated Sodium Chloride (Brine) | - | Lab Prepared | 7647-14-5 |

| Anhydrous Magnesium Sulfate (MgSO₄) | ≥97% | Sigma-Aldrich | 7487-88-9 |

Equipment

-

Three-neck round-bottom flask (250 mL)

-

Reflux condenser

-

Pressure-equalizing dropping funnel (100 mL)

-

Magnetic stirrer and stir bar

-

Heating mantle

-

Nitrogen or Argon gas inlet and bubbler

-

Glass stoppers

-

Separatory funnel (500 mL)

-

Beakers and Erlenmeyer flasks

-

Büchner funnel and filter paper

-

Rotary evaporator

-

Standard laboratory glassware (graduated cylinders, etc.)

-

All glassware must be oven-dried at 120 °C for at least 4 hours and assembled hot under a stream of dry inert gas to ensure anhydrous conditions.[3]

Detailed Experimental Protocol

Safety Precautions: This procedure must be performed in a well-ventilated fume hood. Anhydrous diethyl ether is extremely flammable and volatile.[4] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

Step 1: Formation of the Grignard Reagent

-

Apparatus Setup: Assemble the oven-dried 250 mL three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. The third neck should be fitted with a gas inlet adapter connected to a nitrogen or argon source.

-

Magnesium Activation: Place magnesium turnings (1.34 g, 55.0 mmol) into the flask. Add a single small crystal of iodine. The iodine helps to activate the magnesium surface.

-

Initial Reagent Addition: Add 20 mL of anhydrous diethyl ether to the flask to cover the magnesium.

-

Prepare Aryl Bromide Solution: In a separate dry flask, dissolve 2-Bromo-5-(trifluoromethoxy)toluene (12.75 g, 50.0 mmol) in 50 mL of anhydrous diethyl ether. Transfer this solution to the dropping funnel.

-

Initiation of Reaction: Add approximately 5-10 mL of the aryl bromide solution from the dropping funnel to the magnesium suspension. The reaction should initiate, indicated by the disappearance of the iodine color, gentle bubbling, and the solution turning cloudy and grey.[4] If the reaction does not start, gently warm the flask with a heating mantle or in a warm water bath.

-

Controlled Addition: Once the reaction has started, add the remaining aryl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux of the ether. This exothermic reaction should be controlled to prevent overheating. The total addition time should be approximately 30-45 minutes.

-

Completion of Formation: After the addition is complete, continue to stir the mixture and gently reflux using a heating mantle for an additional 60 minutes to ensure all the magnesium has reacted. The final mixture should be a dark grey or brownish suspension.

Step 2: Carboxylation and Workup

-

Cooling: Cool the Grignard reagent solution to 0 °C using an ice-water bath.

-

Carboxylation: While stirring vigorously, carefully and slowly add crushed dry ice (approx. 30 g) to the reaction flask in small portions. This step is highly exothermic and will cause vigorous bubbling. Ensure the addition is slow enough to control the reaction. The mixture will become a thick, white slurry.

-

Quenching: After all the dry ice has sublimated, allow the mixture to warm to room temperature. Slowly and carefully quench the reaction by adding 50 mL of 6 M aqueous hydrochloric acid. This will protonate the carboxylate salt and dissolve the remaining magnesium salts. Stir until two clear layers are formed.

-

Extraction: Transfer the mixture to a 500 mL separatory funnel. Extract the aqueous layer with diethyl ether (3 x 50 mL). Combine all organic layers.

-

Washing: Wash the combined organic layers with water (50 mL) and then with saturated brine (50 mL).

-

Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), then filter to remove the drying agent.

-

Solvent Removal: Remove the diethyl ether using a rotary evaporator to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as a mixture of hexanes and ethyl acetate, to afford 2-Methyl-5-(trifluoromethoxy)benzoic acid as a white solid.

Caption: Step-by-step experimental workflow diagram.

Data Summary and Expected Results

| Parameter | Value |

| Starting Material | |

| 2-Bromo-5-(trifluoromethoxy)toluene | 12.75 g (50.0 mmol) |

| Magnesium Turnings | 1.34 g (55.0 mmol) |

| Product | |

| Chemical Formula | C₉H₇F₃O₃ |

| Molecular Weight | 220.15 g/mol |

| Theoretical Yield | 11.0 g |

| Expected Results | |

| Appearance | White to off-white crystalline solid |

| Expected Yield | 75-85% (8.25 g - 9.35 g) |

| Expected Melting Point | ~110-115 °C (literature dependent) |

Characterization

The identity and purity of the final product should be confirmed using standard analytical techniques:

-

¹H and ¹³C NMR Spectroscopy: To confirm the molecular structure and assess purity.

-

FT-IR Spectroscopy: To identify the characteristic carbonyl (C=O) and hydroxyl (O-H) stretches of the carboxylic acid.

-

Mass Spectrometry: To confirm the molecular weight of the product.

-

Melting Point Analysis: To assess the purity of the crystalline product.

References

-

CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.

-

Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

2-Chloro-3-nitro-5-(trifluoromethyl)benzoic acid and -benzamide - IUCr Journals.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI.

-

US11001552B2 - Method for preparation of 5-fluoro-2-methyl-3-nitrobenzoic acid and its methyl ester - Google Patents.

-

2-Amino-5-(trifluoromethyl)benzoic acid | 83265-53-6 - Biosynth.

-

Preparation of Methyl Benzoate .

-

Synthesis of Secondary Trifluoromethylated Alkyl Bromides Using 2-Bromo-3,3,3-trifluoropropene as a Radical Acceptor - Organic Chemistry Portal.

-

GRIGNARD REACTION – Synthesis of Benzoic Acid .

-

2-Substituted 4-(Trifluoromethyl)phenols by Directed ortho-Lithiation - ResearchGate.

-

2-Bromo-4-(trifluoromethyl)toluene | CAS 66417-30-9 - Santa Cruz Biotechnology.

-

CN1157812A - Preparation method of 2-fluor-4-bromotoluene, 2-fluor-4-bromo benzyl bromide and its 2-fluor-4-bromo benzyl bromide - Google Patents.

-

Decarboxylative Trifluoromethylation of Aliphatic Carboxylic Acids - PubMed.

-

Synthesis of benzoic acid via the Grignard reaction - YouTube.

-

Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides - ORBi.

-

2-Bromo-5-(trifluoromethoxy)toluene | 261951-96-6 - ChemicalBook.

-

Synthesis of benzoic acid from Grignard reagent - Chemistry Online.

-

Lateral Lithiation Reactions Promoted by Heteroatomic Substituents .

-

Organic chemistry practical course .

-

Lithiation of toluene by organolithium compounds activated by lithium polyether alkoxides .

-

Carboxylation reactions for the sustainable manufacture of chemicals and monomers .

-

CN103664510B - A kind of synthesis technique of para-bromo toluene - Google Patents.

-

How do you synthesize benzoic acid from p-bromotoluene? - Homework.Study.com.

-

m-BROMOTOLUENE - Organic Syntheses Procedure.

-

The Formylation of Toluene in Trifluoromethanesulfonic Acid - ResearchGate.

-

Preparation of the Grignard reagent, phenylmagnesium bromide .

Sources

Application Note: A Scalable, Two-Step Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid for Pharmaceutical Intermediate Production

Abstract

2-Methyl-5-(trifluoromethoxy)benzoic acid is a valuable building block in modern drug discovery, primarily due to the unique physicochemical properties imparted by the trifluoromethoxy (-OCF3) group. This moiety is known to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[1] This application note provides a detailed, robust, and scalable two-step synthetic protocol for this key intermediate, designed for researchers in process chemistry and drug development. The synthesis proceeds via the bromination of 4-(trifluoromethoxy)toluene to yield a key aryl bromide intermediate, followed by a Grignard carboxylation. We provide in-depth explanations for experimental choices, detailed step-by-step protocols, in-process controls, and safety considerations to ensure reliable and reproducible execution on a multi-gram to kilogram scale.

Synthetic Strategy and Rationale

The selection of a synthetic route for scale-up must balance yield, purity, cost, safety, and operational simplicity. After evaluating several potential pathways, including palladium-catalyzed carbonylation[2][3] and nitrile hydrolysis, we selected a Grignard-based strategy for its reliability, use of readily available reagents, and avoidance of high-pressure toxic gases.

The retrosynthetic analysis identifies 2-bromo-4-(trifluoromethoxy)toluene as the pivotal intermediate. This precursor can be readily accessed via electrophilic bromination of commercially available 4-(trifluoromethoxy)toluene. The subsequent introduction of the carboxylic acid is achieved through a classic Grignard carboxylation reaction, a well-established and scalable C-C bond-forming transformation.[4]

Caption: Overall two-step synthetic pathway.

Causality of Route Selection:

-

Expertise & Experience: The Grignard reaction, while sensitive to moisture, is a cornerstone of industrial organic synthesis.[5] Its challenges are well-understood, and established protocols exist for successful scale-up, focusing on rigorous control of anhydrous conditions and reaction initiation.

-

Trustworthiness: This route is self-validating. The purity of the intermediate directly impacts the efficiency of the Grignard reaction. The final product's purity is readily confirmed by standard analytical techniques (HPLC, NMR, melting point), providing a clear measure of success.

-

Authoritative Grounding: The carboxylation of Grignard reagents with carbon dioxide is a fundamental method for preparing carboxylic acids, extensively documented and validated in chemical literature.[4][6]

Protocol I: Synthesis of 2-Bromo-4-(trifluoromethoxy)toluene (Intermediate)

Principle

This step involves the electrophilic aromatic substitution of 4-(trifluoromethoxy)toluene. The methyl group (-CH3) is an ortho, para-directing activator, while the trifluoromethoxy group (-OCF3) is a meta-directing deactivator. The directing effects are synergistic, strongly favoring bromination at the position ortho to the activating methyl group. A catalytic amount of iron powder is used to generate the bromine electrophile in situ.

Experimental Protocol

-

Reactor Setup: Equip a 5 L, 3-necked, jacketed glass reactor with a mechanical overhead stirrer, a temperature probe, a dropping funnel, and a nitrogen inlet connected to a caustic scrubber to neutralize evolving HBr gas.

-

Reagent Charge: Charge the reactor with 4-(trifluoromethoxy)toluene (500 g, 2.84 mol) and glacial acetic acid (1.5 L). Begin stirring to ensure a homogeneous solution. Add iron powder (8.0 g, 0.14 mol).

-

Bromination: Cool the reaction mixture to 10-15°C using a circulating chiller. Slowly add bromine (476 g, 153 mL, 2.98 mol, 1.05 eq.) via the dropping funnel over 2-3 hours, ensuring the internal temperature does not exceed 20°C. The reaction is exothermic.

-

Reaction Monitoring (In-Process Control): After the addition is complete, allow the mixture to stir at room temperature for 4-6 hours. Monitor the reaction progress by GC-MS or TLC (Hexane/Ethyl Acetate 95:5) until the starting material is consumed (<2% remaining).

-

Quench: Once complete, slowly pour the reaction mixture into a stirred solution of 10% aqueous sodium bisulfite (2 L) to quench any remaining bromine.

-

Work-up: Transfer the mixture to a separatory funnel. Add water (2 L) and ethyl acetate (2 L). Shake and separate the layers. Wash the organic layer sequentially with saturated sodium bicarbonate solution (2 x 1 L) and brine (1 L).

-

Isolation: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by vacuum distillation to yield 2-bromo-4-(trifluoromethoxy)toluene as a colorless oil.

Quantitative Data (Expected)

| Parameter | Specification |

| Appearance | Colorless to pale yellow oil |

| Yield | 70-80% |

| Purity (GC) | >98% |

| Boiling Point | Approx. 85-90°C @ 10 mmHg |

| ¹H NMR (CDCl₃) | δ ~7.3 (d), 7.1 (dd), 6.9 (d), 2.4 (s, 3H) ppm (Predicted) |

| ¹⁹F NMR (CDCl₃) | δ ~ -58 ppm (Predicted) |

Protocol II: Scale-Up Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic Acid

Principle

This protocol is centered on the formation of an organomagnesium halide (Grignard reagent) from the aryl bromide intermediate. This highly nucleophilic species subsequently attacks the electrophilic carbon of solid carbon dioxide (dry ice). An acidic work-up then protonates the resulting magnesium carboxylate salt to yield the final benzoic acid product. Rigorous exclusion of atmospheric moisture and oxygen is critical for success.[5]

Caption: Workflow for the Grignard carboxylation process.

Experimental Protocol

-

Reactor Setup (Anhydrous): Assemble a 10 L, 3-necked, jacketed glass reactor equipped with a mechanical stirrer, a reflux condenser with a nitrogen inlet, and a dropping funnel. Flame-dry all glassware under vacuum and assemble while hot under a positive pressure of dry nitrogen.

-

Grignard Formation:

-

Charge the reactor with magnesium turnings (80 g, 3.3 mol, 1.5 eq.).

-

Add anhydrous tetrahydrofuran (THF, 1 L) via cannula.

-

Prepare a solution of 2-bromo-4-(trifluoromethoxy)toluene (565 g, 2.2 mol) in anhydrous THF (2 L) in the dropping funnel.

-

Add ~100 mL of the bromide solution to the magnesium suspension. If the reaction does not initiate spontaneously (indicated by gentle refluxing and bubble formation), add a single crystal of iodine or a few drops of 1,2-dibromoethane.

-

Once initiated, add the remaining bromide solution dropwise at a rate that maintains a gentle reflux. Use the reactor jacket to cool if the reaction becomes too vigorous.

-

After the addition is complete, heat the mixture to reflux for an additional 2 hours to ensure complete consumption of the magnesium.

-

-

Carboxylation:

-

In a separate, dry 20 L vessel, place an excess of crushed dry ice (solid CO₂, ~2 kg).

-

Slowly and carefully, transfer the warm Grignard solution from the reactor onto the crushed dry ice via a wide-bore cannula under positive nitrogen pressure. Stir the CO₂ slurry during the addition if possible.

-

Allow the mixture to warm to room temperature overnight, allowing excess CO₂ to sublime.

-

-

Work-up and Purification:

-

Slowly quench the reaction by adding a cold solution of 2 M hydrochloric acid (approx. 4 L), stirring until all solids dissolve.

-

Transfer the mixture to a large separatory funnel and extract with ethyl acetate (3 x 2 L).

-

Combine the organic layers and wash with brine (2 L).

-

Dry the organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude solid is purified by recrystallization from a suitable solvent system (e.g., heptane/ethyl acetate) to afford the final product as a white crystalline solid.

-

Quantitative Data (Expected)

| Parameter | Specification |

| Appearance | White to off-white crystalline solid |

| Yield | 75-85% (from aryl bromide) |

| Purity (HPLC) | >99.0% |

| Melting Point | Approx. 145-148°C |

| ¹H NMR (DMSO-d₆) | δ ~13.2 (s, 1H), 7.8 (d), 7.4 (dd), 7.3 (d), 2.5 (s, 3H) ppm (Predicted) |

| MS (ESI-) | m/z 219.0 [M-H]⁻ |

Troubleshooting Guide

| Observation | Potential Cause | Recommended Action |

| Grignard reaction fails to initiate | Wet reagents/glassware; inactive Mg surface | Ensure all materials are scrupulously dry. Add a small crystal of iodine or 1,2-dibromoethane as an initiator.[5] |

| Low yield of benzoic acid | Incomplete Grignard formation; premature quenching | Check Mg quality. Ensure CO₂ is in large excess and the Grignard reagent is added to the CO₂, not vice-versa. |

| Significant biphenyl byproduct | Wurtz-type coupling reaction | Ensure slow addition of the aryl bromide to the magnesium suspension to maintain a low concentration of the halide. |

Process Safety and Environmental Considerations

-

Bromine: Highly corrosive, toxic, and an oxidizing agent. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, splash goggles, and a face shield.

-

Magnesium: Flammable solid. Grignard reactions can be highly exothermic and should not be left unattended. Ensure a fire extinguisher suitable for metal fires (Class D) is available. Do not use water to extinguish a magnesium fire.

-

Anhydrous Ethers (THF): Highly flammable and can form explosive peroxides. Use only peroxide-free solvent from a freshly opened container or that has been appropriately tested and treated.

-

Waste Disposal: Neutralize acidic and basic aqueous waste streams before disposal. Halogenated organic waste should be collected and disposed of according to institutional guidelines.

References

-

CN103274929B - Preparation method of 2-trifluoromethyl benzoic acid - Google Patents.

-

Synthesis of a Series of Methyl Benzoates through Esterification with a Zr/Ti Solid Acid Catalyst - MDPI.

-

Grignard Reaction Experiment Part 3, Reaction with CO2, Workup, and Characterization - YouTube.

-

Process for the synthesis of 3,5-bis(trifluoromethyl)benzoic acid - Google Patents.

-

Palladium-Catalyzed Carbonylation of Aryl Halides and Alkyl Halides to Aromatic Esters - The Journal of Organic Chemistry.

-

GRIGNARD REACTION – Synthesis of Benzoic Acid - University of Calgary.

-

Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed.

-

Trifluoromethyl ethers – synthesis and properties of an unusual substituent - Beilstein Journal of Organic Chemistry.

-

organic synthesis: benzoic acid via a grignard reaction - University of Sydney.

-

Preparing Carboxylic Acids - Chemistry LibreTexts.

Sources

- 1. BJOC - Trifluoromethyl ethers – synthesis and properties of an unusual substituent [beilstein-journals.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Palladium-catalyzed carbonylation reactions of aryl halides and related compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. mason.gmu.edu [mason.gmu.edu]

- 6. m.youtube.com [m.youtube.com]

Application Note and Protocols for the Synthesis of Novel Substance P Antagonists Utilizing 2-Methyl-5-(trifluoromethoxy)benzoic Acid

Abstract

This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 2-Methyl-5-(trifluoromethoxy)benzoic acid as a key building block in the synthesis of novel substance P (neurokinin-1, NK1) receptor antagonists. Recognizing the therapeutic potential of NK1 receptor modulation in conditions such as chemotherapy-induced nausea and vomiting, depression, and neuroinflammatory disorders, this guide presents a rationale and detailed protocols for the synthesis of a new chemical entity designed to exhibit potent antagonist activity. We will explore the critical aspects of amide bond formation with this specific fluorinated benzoic acid derivative and a chiral amine, providing step-by-step instructions, mechanistic insights, and data presentation to facilitate successful synthesis and further investigation.

Introduction: The Therapeutic Promise of Substance P Antagonism

Substance P (SP) is an undecapeptide neurotransmitter that plays a pivotal role in a multitude of physiological and pathophysiological processes, including pain transmission, inflammation, and mood regulation.[1][2] It exerts its effects by binding to the neurokinin-1 (NK1) receptor, a G protein-coupled receptor (GPCR) widely distributed throughout the central and peripheral nervous systems.[3][4] The blockade of the SP/NK1 receptor interaction by antagonists has emerged as a compelling therapeutic strategy for a range of clinical conditions.[5][6] Notably, the FDA-approved drug Aprepitant, an NK1 receptor antagonist, has revolutionized the management of chemotherapy-induced emesis.[5]

The development of novel, non-peptide NK1 receptor antagonists with improved pharmacological profiles remains an active area of research. The incorporation of fluorine-containing moieties, such as the trifluoromethoxy group, is a well-established strategy in medicinal chemistry to enhance metabolic stability, membrane permeability, and binding affinity. 2-Methyl-5-(trifluoromethoxy)benzoic acid represents a valuable, yet underexplored, starting material for the generation of new chemical entities targeting the NK1 receptor. This application note outlines a strategic approach to synthesize a novel potential substance P antagonist by coupling this benzoic acid derivative with a chiral amine scaffold, a common feature in potent NK1 receptor antagonists.

Proposed Synthetic Strategy: Designing a Novel NK1 Receptor Antagonist

Based on the structural hallmarks of known NK1 receptor antagonists, which often feature a substituted aromatic core linked via an amide bond to a chiral amine, we propose the synthesis of N-((2S,3S)-2-phenylmorpholin-3-yl)-2-methyl-5-(trifluoromethoxy)benzamide (1) . This target molecule incorporates the novel 2-methyl-5-(trifluoromethoxy)benzoyl moiety and a stereochemically defined 2-phenyl-3-aminomorpholine fragment, which is a key component in several biologically active compounds.[7][8]

The core of this synthetic approach is a robust and efficient amide coupling reaction. The electronic properties of 2-Methyl-5-(trifluoromethoxy)benzoic acid, particularly the electron-withdrawing nature of the trifluoromethoxy group, necessitate a carefully selected and optimized coupling methodology to ensure high conversion and yield.

Visualizing the Synthetic Workflow

Figure 1: Proposed synthetic route to a novel Substance P antagonist.

Experimental Protocols: Amide Coupling Methodologies

The successful formation of the amide bond is the cornerstone of this synthesis. We present two robust protocols for the coupling of 2-Methyl-5-(trifluoromethoxy)benzoic acid with (2S,3S)-2-phenyl-3-aminomorpholine. The primary protocol utilizes HATU, a highly efficient uronium-based coupling reagent, while an alternative protocol employing the classic EDC/HOBt system is also provided.

Protocol 1: HATU-Mediated Amide Coupling

This method is recommended for its high efficiency, rapid reaction times, and efficacy with a broad range of substrates, including electron-deficient carboxylic acids.[9][10][11]

Materials:

-

2-Methyl-5-(trifluoromethoxy)benzoic acid

-

(2S,3S)-2-phenyl-3-aminomorpholine

-

HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium)

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

-

Round-bottom flask

-

Magnetic stirrer

-

Inert atmosphere (Nitrogen or Argon)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere, add 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq).

-

Dissolve the carboxylic acid in anhydrous DMF.

-

Add (2S,3S)-2-phenyl-3-aminomorpholine (1.1 eq) to the solution.

-

Add HATU (1.2 eq) to the reaction mixture.

-

Slowly add DIPEA (2.5 eq) to the stirring solution at room temperature.

-

Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, dilute the reaction mixture with ethyl acetate.

-

Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution (2x), water (1x), and brine (1x).

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale for Reagent Choices:

-

HATU: A highly effective coupling reagent that forms a reactive OAt-active ester with the carboxylic acid, which is then readily attacked by the amine.[9][12] The use of HATU often leads to higher yields and shorter reaction times compared to other coupling agents.

-

DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and neutralize the hexafluorophosphate salt formed during the reaction.

-

DMF: A polar aprotic solvent that effectively dissolves the reactants and reagents.

Mechanism of HATU-Mediated Coupling

Figure 2: Simplified mechanism of HATU-mediated amide coupling.

Protocol 2: EDC/HOBt-Mediated Amide Coupling

This is a classic and cost-effective method for amide bond formation.[13][14][15]

Materials:

-

2-Methyl-5-(trifluoromethoxy)benzoic acid

-

(2S,3S)-2-phenyl-3-aminomorpholine

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) hydrochloride

-

HOBt (Hydroxybenzotriazole)

-

Triethylamine (TEA) or DIPEA

-

Anhydrous Dichloromethane (DCM) or DMF

-

1 M HCl solution

-

Saturated aqueous sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask, dissolve 2-Methyl-5-(trifluoromethoxy)benzoic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

-

Cool the solution to 0 °C in an ice bath.

-

Add EDC hydrochloride (1.2 eq) to the solution and stir for 15 minutes at 0 °C.

-

Add a solution of (2S,3S)-2-phenyl-3-aminomorpholine (1.1 eq) and TEA (1.5 eq) in DCM to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor progress by TLC or LC-MS.

-

Dilute the reaction mixture with DCM.

-

Wash the organic layer sequentially with 1 M HCl (2x), saturated aqueous sodium bicarbonate solution (2x), and brine (1x).

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by flash column chromatography.

Data Presentation

| Parameter | Protocol 1 (HATU) | Protocol 2 (EDC/HOBt) |

| Coupling Reagent | HATU | EDC·HCl |

| Additive | None | HOBt |

| Base | DIPEA | TEA or DIPEA |

| Solvent | DMF | DCM or DMF |

| Reaction Time | 2-4 hours | 12-24 hours |

| Typical Yield | High | Moderate to High |

| Work-up | Aqueous wash | Aqueous acid/base wash |

Mechanism of Action: Substance P / NK1 Receptor Signaling

The synthesized antagonist is designed to competitively inhibit the binding of substance P to the NK1 receptor. This blockade disrupts the downstream signaling cascade, thereby mitigating the physiological effects of substance P.[6]

Sources

- 1. Substance P and Antagonists of the Neurokinin-1 Receptor in Neuroinflammation Associated with Infectious and Neurodegenerative Diseases of the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biochemistry, Substance P - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Antiemetic Neurokinin-1 Receptor Blockers - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Substance P - Wikipedia [en.wikipedia.org]

- 5. NK1 receptor antagonist - Wikipedia [en.wikipedia.org]

- 6. Understanding NK1 antagonists and Methods to Keep Abreast of Their Recent Developments [synapse.patsnap.com]

- 7. Design and synthesis of morpholine derivatives. SAR for dual serotonin & noradrenaline reuptake inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. e3s-conferences.org [e3s-conferences.org]

- 9. HATU - Wikipedia [en.wikipedia.org]

- 10. peptide.com [peptide.com]

- 11. HATU:a third-generation coupling reagent_Chemicalbook [chemicalbook.com]

- 12. researchgate.net [researchgate.net]

- 13. bachem.com [bachem.com]

- 14. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]

- 15. luxembourg-bio.com [luxembourg-bio.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid

Introduction: Welcome to the technical support guide for the synthesis of 2-Methyl-5-(trifluoromethoxy)benzoic acid. This molecule is a valuable building block in medicinal chemistry and materials science. Achieving a high yield of this compound requires careful control over reaction conditions and an understanding of potential side reactions. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions, ensuring your synthesis is successful and reproducible.

Part 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, focusing on the common and highly effective route via Grignard reagent formation followed by carboxylation.

Issue 1: Grignard Reaction Fails to Initiate

You've combined your 1-bromo-2-methyl-5-(trifluoromethoxy)benzene with magnesium turnings in anhydrous ether, but the characteristic cloudy appearance and gentle reflux of a successful Grignard initiation are absent.

Potential Causes & Solutions:

-

Presence of Moisture: Grignard reagents are potent bases and nucleophiles that are rapidly quenched by protic sources, especially water.

-

Causality: The organomagnesium bond is highly polarized, making the carbon atom exceptionally basic. It will readily deprotonate water, destroying the reagent and coating the magnesium surface with magnesium hydroxide, preventing further reaction.

-

Solution: Ensure all glassware is oven-dried at >120°C for several hours and cooled under a stream of dry nitrogen or argon immediately before use.[1] Solvents like diethyl ether or THF must be rigorously anhydrous. Using freshly opened bottles of anhydrous solvent or distilling from a suitable drying agent (e.g., sodium/benzophenone) is critical.

-

-

Passive Magnesium Surface: Magnesium turnings are coated with a thin, passivating layer of magnesium oxide (MgO), which prevents the organohalide from accessing the metal surface.

-

Causality: The MgO layer is inert and acts as a physical barrier to the electron transfer required for the reaction.

-

Solution: Activate the magnesium prior to or during the reaction. Several methods are effective:

-

Mechanical Activation: Gently crush the magnesium turnings with a glass rod in the reaction flask (under inert atmosphere) to expose a fresh surface.

-

Chemical Activation: Add a small crystal of iodine (I₂). The iodine will react with the magnesium surface, creating a small amount of magnesium iodide which helps to disrupt the oxide layer.[2] A small amount of 1,2-dibromoethane can also be used; its reaction with magnesium is rapid and the resulting ethene bubbles away, exposing fresh metal.

-

-

-

Impure Aryl Halide: The starting material, 1-bromo-2-methyl-5-(trifluoromethoxy)benzene, may contain impurities that inhibit the reaction.

-

Causality: Acidic impurities will quench the Grignard reagent as it forms. Other impurities might coordinate to the magnesium surface and prevent reaction.

-

Solution: Purify the aryl bromide before use, for example by distillation, if its purity is questionable.

-

Troubleshooting Workflow: Grignard Initiation Failure

Caption: Decision tree for troubleshooting Grignard reaction initiation.

Issue 2: Low Yield of 2-Methyl-5-(trifluoromethoxy)benzoic acid

The reaction worked, but after workup and purification, the isolated yield is significantly lower than expected.

Potential Causes & Solutions:

-

Inefficient Carboxylation: The reaction between the Grignard reagent and carbon dioxide is highly sensitive to conditions.

-

Causality: CO₂ is a gas with limited solubility in ethereal solvents. If the delivery of CO₂ is inefficient, the Grignard reagent can participate in side reactions. Furthermore, the initial product is a magnesium carboxylate salt, which can be bulky and may precipitate, preventing further reaction.

-

Solution:

-

Use Dry Ice: The most common and effective method is to pour the Grignard solution slowly onto an excess of freshly crushed, high-purity dry ice (solid CO₂).[3][4] This ensures CO₂ is always in excess and the low temperature minimizes side reactions. Do not add the dry ice to the Grignard solution, as this can lead to localized warming and side reactions as the CO₂ sublimes.

-

CO₂ Gas Pressure: If using gaseous CO₂, the reaction should be performed under a positive pressure of CO₂ (e.g., 20-25 psi) to increase its concentration in the solvent.[2] Lower pressures can result in significantly lower yields.[2]

-

Temperature Control: Perform the carboxylation at a low temperature (e.g., -40°C to 0°C). Lower temperatures increase the solubility of CO₂ gas and minimize the formation of byproducts.[2]

-

-

-

Side Reaction: Wurtz Coupling: A significant portion of your starting material may have been converted into a biphenyl byproduct (2,2'-dimethyl-5,5'-bis(trifluoromethoxy)biphenyl).

-

Causality: The Grignard reagent can react with unreacted aryl bromide. This is more likely if the addition of the aryl bromide to the magnesium is too rapid, leading to localized high concentrations of the halide.

-

Solution: Add the solution of aryl bromide to the magnesium suspension slowly and dropwise to maintain a low concentration of the halide in the reaction mixture. Ensure efficient stirring to quickly disperse the added reagent.

-

-

Premature Quenching: The Grignard reagent was inadvertently destroyed before carboxylation.

-

Causality: Exposure to atmospheric moisture or CO₂ during the formation or transfer of the Grignard solution will quench the reagent.

-

Solution: Maintain a strict inert atmosphere (N₂ or Ar) throughout the entire process until the moment of carboxylation. Use gas-tight syringes or cannulas for transfers.

-

Data Summary: Troubleshooting Low Yields

| Problem | Potential Cause | Recommended Action | Key Parameter |

| Low Yield | Inefficient Carboxylation | Pour Grignard solution onto excess crushed dry ice. | Temperature, CO₂ conc. |

| Wurtz Coupling Byproduct | Slow, dropwise addition of aryl bromide to Mg. | Addition Rate | |

| Premature Quenching | Maintain strict inert atmosphere during all steps. | Atmosphere Control |

Part 2: Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for this compound?

The most robust and widely applicable route is the carboxylation of the corresponding Grignard reagent, formed from 1-bromo-2-methyl-5-(trifluoromethoxy)benzene. This precursor can be synthesized from 4-(trifluoromethoxy)aniline via diazotization, Sandmeyer reaction to install the bromine, and subsequent methylation if needed, or from other suitable precursors. An alternative is directed ortho-lithiation, but achieving the desired regioselectivity can be challenging due to the presence of two directing groups (methyl and trifluoromethoxy).[5][6]

Q2: How do I purify the final product?

The standard purification method is an acid-base extraction.[2]

-

After quenching the carboxylation reaction with aqueous acid (e.g., HCl), the desired benzoic acid product will be in the organic layer along with any neutral byproducts like the biphenyl dimer.

-

Extract the organic layer with an aqueous base (e.g., 5% NaOH or Na₂CO₃). The acidic benzoic acid will be deprotonated to its water-soluble carboxylate salt and move to the aqueous layer. Neutral impurities will remain in the organic layer.

-

Separate the layers and carefully re-acidify the aqueous layer with concentrated HCl until the product precipitates out (pH ~2).

-

Collect the solid product by filtration, wash with cold water, and dry. For highest purity, recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) is recommended.

Q3: Are there any specific safety concerns for this synthesis?

Yes, several significant hazards must be managed.

-

Grignard Reagents: Can be pyrophoric, especially if the solvent evaporates. They react violently with water.

-

Ethereal Solvents (THF, Diethyl Ether): Are extremely flammable and can form explosive peroxides upon storage. Always use from freshly opened containers or test for peroxides.

-

n-Butyllithium (if considering lithiation): Highly pyrophoric and reacts violently with water and other protic sources. Must be handled by experienced personnel using appropriate techniques.

-

Dry Ice: Can cause severe burns upon skin contact. Handle with cryogenic gloves. Ensure adequate ventilation as it sublimes to CO₂ gas, which can displace oxygen in enclosed spaces.

Q4: Can I use an organolithium reagent instead of a Grignard reagent?